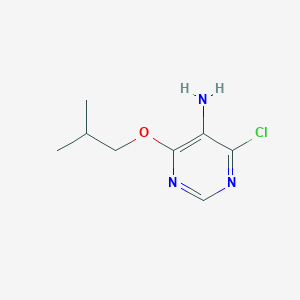
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine, also known as CMP-5-amine, is a synthetic compound that has been studied for its potential applications in scientific research. CMP-5-amine is a member of the pyrimidine family, which is a class of compounds that have a variety of interesting biological properties.
Applications De Recherche Scientifique
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine has been studied for its potential applications in scientific research. It has been used as a model compound for studying the behavior of pyrimidines in biological systems, as well as for its potential applications in drug design and development. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and molecular biology, as well as for its potential use in the diagnosis and treatment of various diseases.
Mécanisme D'action
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine has been shown to interact with a variety of proteins and enzymes, including those involved in the metabolism of carbohydrates and lipids. It has also been shown to inhibit the activity of a variety of enzymes, including those involved in the synthesis of nucleic acids and proteins. Additionally, this compound has been shown to affect the expression of a variety of genes, including those involved in the regulation of cell division and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a variety of enzymes, including those involved in the metabolism of carbohydrates and lipids. Additionally, this compound has been shown to affect the expression of a variety of genes, including those involved in the regulation of cell division and differentiation. It has also been shown to interact with a variety of proteins and enzymes, including those involved in the synthesis of nucleic acids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for studying the behavior of pyrimidines in biological systems. However, it has several limitations for use in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it can be toxic in high concentrations.
Orientations Futures
There are a variety of potential future directions for the study of 4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its ability to interact with a variety of proteins and enzymes could lead to a better understanding of its mechanism of action. Finally, further research into its potential applications in the diagnosis and treatment of various diseases could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine can be synthesized using a variety of methods, including a three-step reaction sequence. The first step involves the reaction of 4-chloro-6-(2-methylpropoxy)pyrimidine with ethyl chloroformate in the presence of a base catalyst to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with ammonia in the presence of an acid catalyst to form the desired product. The third step involves the hydrolysis of the product in the presence of a base catalyst to form the desired this compound.
Propriétés
IUPAC Name |
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5(2)3-13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHNDAMRJIPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=NC=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

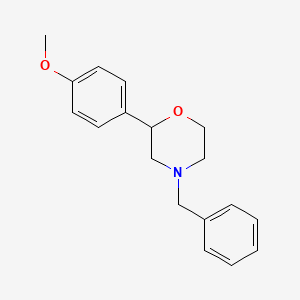
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
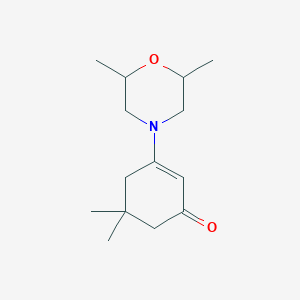




![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)

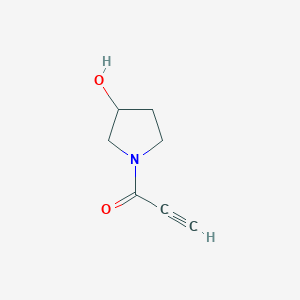

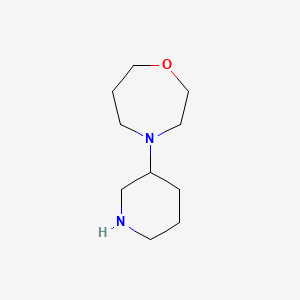
![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)